molecular formula C18H16F3N5O B2609400 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034288-80-5

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2609400
CAS No.: 2034288-80-5
M. Wt: 375.355
InChI Key: PNTSDCLVYUVSDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrazine) could contribute to its stability, while the trifluoromethyl group could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazole and pyrazine rings might participate in electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar trifluoromethyl group, while its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The exploration into the scientific applications of compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has led to the synthesis and characterization of novel coordination complexes. These complexes demonstrate significant antioxidant activity. In a study, pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibit supramolecular architectures. Their antioxidant activity was assessed in vitro, revealing that both the ligands and their complexes present considerable antioxidant effects (Chkirate et al., 2019).

Heterocyclic Compounds and Biologically Active Substances

Heterocyclic compounds, including pyrazole and triazole derivatives, are prominent in the creation of new drugs due to their wide spectrum of biological activities. Research aimed at optimizing synthesis conditions for these compounds has led to the development of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. These compounds have been synthesized with high yields and purity, and preliminary screenings indicate a broad spectrum of potential actions, underscoring the versatility of these heterocyclic compounds in drug development (Hotsulia & Fedotov, 2019).

Antimicrobial Activities of Thiazole Derivatives

Thiazole derivatives, synthesized by incorporating a pyrazole moiety, have shown significant antimicrobial activities. The study synthesized novel thiazoles and tested them for anti-bacterial and anti-fungal activities, with some compounds exhibiting high efficacy. This research highlights the potential of pyrazole-containing compounds in the development of new antimicrobial agents, demonstrating the chemical versatility and biological relevance of these compounds (Saravanan et al., 2010).

Synthesis and Characterization for Antimicrobial Evaluation

The synthesis and characterization of pyrazole-imidazole-triazole hybrids have been carried out, leading to a series of compounds evaluated for antimicrobial activity. One of the synthesized compounds demonstrated remarkable potency against A. niger, even surpassing the reference drug Fluconazole. This study not only showcases the antimicrobial potential of such compounds but also emphasizes the importance of structural characterization in identifying effective antimicrobial agents (Punia et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-14(9-15(25-26)16-11-22-5-6-23-16)10-24-17(27)8-12-3-2-4-13(7-12)18(19,20)21/h2-7,9,11H,8,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSDCLVYUVSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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